N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound that contains both pyridazine and furan rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds containing furan and pyridazine rings, which are present in this compound, have been reported to exhibit a wide range of pharmacological activities .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects . Similarly, pyridazine derivatives have been shown to interact with a variety of biological targets, leading to diverse physiological effects .
Biochemical Pathways
Furan and pyridazine derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Furan and pyridazine derivatives have been reported to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and an appropriate leaving group.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the Pyridazine and Furan Rings: The final step involves coupling the pyridazine and furan rings through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Materials Science: It can be explored for its electronic properties and potential use in organic electronics.
Industry: The compound may find applications in the development of new agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.
Furan Derivatives: Compounds like furan-2-carboxamide and other furan-based pharmaceuticals.
Uniqueness
N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide is unique due to the combination of the pyridazine and furan rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. This unique structure allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
N-(6-ethylsulfanylpyridazin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-17-10-6-5-9(13-14-10)12-11(15)8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLFIFIZQIHFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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